molecular formula C11H14O B1595772 3-Methyl-3-phenylbutanal CAS No. 6325-41-3

3-Methyl-3-phenylbutanal

Cat. No.: B1595772
CAS No.: 6325-41-3
M. Wt: 162.23 g/mol
InChI Key: COUZAGXGXFTWTH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Branched Aldehydes

The study of branched aldehydes is deeply rooted in the broader history of organic chemistry, with significant advancements occurring in parallel with industrial and academic research. An early and pivotal development was the discovery of hydroformylation, or the "oxo-synthesis," by Otto Roelen in the late 1930s. chinesechemsoc.org This process, which involves the reaction of alkenes with syngas (a mixture of carbon monoxide and hydrogen), provided the first large-scale industrial method for producing aldehydes, including branched isomers. chinesechemsoc.org

Concurrently, research into the chemical constituents of natural products and foods identified branched aldehydes as key flavor compounds. nih.gov For instance, 3-methylbutanal (B7770604) was recognized as a potent flavor component, often described as malty or chocolate-like, formed through processes like the Strecker degradation of amino acids during food processing, a reaction known since the 19th century. nih.govresearchgate.net This dual interest—from both industrial-scale synthesis and natural product chemistry—drove the evolution of research. Over the decades, the focus has shifted from simple isolation and production to understanding and controlling the formation of these aldehydes, particularly in complex systems like fermented foods and in stereoselective chemical synthesis. nih.govresearchgate.net The development of sophisticated catalytic systems continues to refine the synthesis of branched aldehydes, enabling greater control over product selectivity and efficiency. chinesechemsoc.org

Significance of 3-Methyl-3-phenylbutanal as a Chiral Building Block in Organic Synthesis

The structural framework of this compound, specifically its β-branched nature, makes it a significant precursor in the field of asymmetric synthesis. The presence of a quaternary stereocenter at the C-3 position in derivatives of this aldehyde introduces chirality, rendering it a valuable chiral building block. The synthesis and functionalization of molecules containing such quaternary chiral centers are a considerable challenge in organic chemistry, making scaffolds like this highly sought after.

While direct applications of this compound are specific, the utility of similar chiral α-branched and β-branched aldehydes is well-documented. For example, research has shown that related chiral aldehydes can serve as precursors for complex molecular architectures. A new chiral porphyrin imine catalyst was synthesized from a structurally analogous compound, (S)-3-benzyl-2-methyl-4-phenylbutanal, for use in asymmetric epoxidation, achieving high yields and enantiomeric excess. nih.gov This demonstrates the role of such aldehyde structures in creating sophisticated catalysts for stereoselective reactions.

Furthermore, the catalytic asymmetric functionalization of α-branched aldehydes is a field of intense research, tackling the challenges of reactivity and selectivity posed by their sterically hindered nature. researchgate.net The development of organocatalytic methods, such as the Michael addition of aldehydes to nitroalkenes, often produces structures like (2R,3S)-2-methyl-4-nitro-3-phenylbutanal, highlighting the importance of controlling stereochemistry adjacent to the phenyl-bearing carbon. mdpi.com These examples underscore the potential of this compound and its derivatives as foundational elements for constructing enantiomerically pure compounds for pharmaceuticals and materials science.

Overview of Advanced Synthetic Strategies for Complex Aldehyde Architectures

The synthesis of complex aldehydes, particularly those with defined stereochemistry and significant steric bulk like this compound, requires a sophisticated toolkit of modern synthetic methods. libguides.com These strategies have evolved to offer high levels of control and efficiency.

Key Synthetic Approaches:

MethodDescriptionStarting Material Example
Oxidation of Primary Alcohols Mild oxidizing agents are used to convert primary alcohols to aldehydes without over-oxidation to carboxylic acids. 3-Methyl-3-phenylbutanol
Reduction of Carboxylic Acid Derivatives Carboxylic acids or their more reactive derivatives (esters, acid chlorides) can be selectively reduced. A modern approach for synthesizing this compound involves the reduction of 3-methyl-3-phenylbutanoic acid. chemicalbook.com3-Methyl-3-phenylbutanoic acid
Hydroformylation The addition of a formyl group and a hydrogen atom across an alkene's double bond, catalyzed by transition metals like rhodium, can produce aldehydes. chinesechemsoc.orggoogle.com3-Methyl-3-phenyl-1-butene
Transition Metal-Catalyzed C-H Functionalization These advanced methods enable the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering novel pathways to complex structures. mdpi.comacs.org For instance, Rh(I)-catalyzed C-H arylation of ferrocene (B1249389) formaldehydes provides a route to chiral aldehydes. acs.orgSubstituted Arenes
Organocatalytic Asymmetric Synthesis Chiral amines or other small organic molecules catalyze reactions to produce enantiomerically enriched aldehydes. This is particularly crucial for creating α-branched chiral aldehydes. researchgate.netmdpi.comProchiral aldehydes and electrophiles

One notable green chemistry approach for synthesizing this compound is the two-stage reductive conversion of 3-methyl-3-phenylbutanoic acid. This method first activates the carboxylic acid and then employs a reducing agent for the conversion, highlighting a move towards more sustainable synthetic protocols. Furthermore, the development of multi-component reactions, such as a visible-light-mediated process combining primary amines, aldehydes, and alkyl iodides, showcases the frontier of synthetic strategy, enabling the rapid assembly of complex amine structures from aldehyde precursors. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-phenylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZAGXGXFTWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283127
Record name 3-methyl-3-phenylbutanal
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-41-3
Record name 6325-41-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-3-phenylbutanal
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Asymmetric Synthesis Methodologies for 3 Methyl 3 Phenylbutanal

Enantioselective Catalytic Approaches to 3-Methyl-3-phenylbutanal

Enantioselective catalysis is a cornerstone for producing optically active aldehydes. These approaches involve the use of small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalytic Strategies for Enantioselective Alpha-Methylation of Aldehydes Leading to this compound

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, offers a powerful platform for the enantioselective functionalization of aldehydes. A key strategy for synthesizing chiral aldehydes with a stereocenter adjacent to the carbonyl group (the α-position) is enantioselective α-methylation. One such approach involves the enantioselective α-methylation of aldehydes through an alkylation process using reagents like 1,3-benzodithiolylium tetrafluoroborate, which proceeds via enamine catalysis. ub.edu This methodology can be applied iteratively to achieve multiple methylations while maintaining stereoselectivity. ub.edu Another convenient method for the α-methylenation of aldehydes utilizes aqueous formaldehyde (B43269) with specific amine-based catalytic systems, achieving high yields and chemoselectivity. nih.gov

Proline-Catalyzed Michael Additions and Their Application to Chiral Aldehydes

L-proline and its derivatives have emerged as highly effective organocatalysts in asymmetric synthesis. They are particularly prominent in enamine-based catalysis for Michael addition reactions, which are fundamental for carbon-carbon bond formation. bohrium.com In these reactions, an aldehyde is converted into a nucleophilic enamine intermediate by the proline catalyst. This enamine then attacks an electrophilic Michael acceptor, such as a nitroolefin. This strategy has been successfully used to synthesize chiral 4-nitro aldehyde adducts with high yields and stereoselectivity. bohrium.com

Dipeptidic proline-derived thiourea (B124793) organocatalysts, for instance, have been designed to act as bifunctional catalysts. bohrium.com They activate both the aldehyde (donor) and the nitroolefin (acceptor) to facilitate the asymmetric Michael addition. Research has demonstrated that these catalysts can produce chiral 4-nitro aldehydes with high yields (up to 99%), excellent diastereoselectivity (up to 92:8 syn), and high enantiomeric excess (up to 97% ee). bohrium.com Notably, the stereochemical outcome can be controlled by selecting the appropriate diastereomer of the catalyst. bohrium.com

Table 1: Dipeptidic Proline-Derived Thiourea Catalyzed Michael Addition

Aldehyde Nitroolefin Catalyst Yield (%) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee %)
Propanal trans-β-nitrostyrene 2a 99 92:8 97
Butanal trans-β-nitrostyrene 2a 98 91:9 96
Isovaleraldehyde trans-β-nitrostyrene 2a 97 89:11 95

Data sourced from a study on dipeptidic proline-derived thiourea organocatalysts. bohrium.com

Iminium Ion-Based Catalysis for Stereoselective Conjugate Additions

Iminium ion catalysis represents another major pillar of organocatalysis, often complementary to enamine catalysis. This mode of activation involves the reaction of a chiral secondary amine catalyst with an α,β-unsaturated aldehyde to form a transient iminium ion. unige.ch This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position. unige.chresearchgate.net This strategy is highly effective for a wide range of asymmetric conjugate addition reactions. researchgate.net

A significant advancement combines iminium ion catalysis with photoredox catalysis to enable the enantioselective conjugate addition of carbon-centered radicals to enals. nih.govrecercat.cat In this dual catalytic system, a chiral amine catalyst forms the iminium ion, ensuring stereocontrol, while an organic photoredox catalyst generates radicals from stable precursors upon irradiation with blue light. nih.govrecercat.cat This method has proven to be general, accommodating various radicals and functionalizing both aliphatic and aromatic enals with consistently high stereoselectivity. nih.govrecercat.cat This approach expands the utility of iminium-ion-mediated catalysis beyond polar nucleophiles to the realm of radical chemistry. recercat.cat

Metal-Catalyzed Asymmetric Hydrogenation and Hydroformylation Precursors

Transition-metal catalysis provides essential and widely used methods for the asymmetric synthesis of chiral aldehydes, either through the reduction of a precursor or by the direct introduction of a formyl group.

Asymmetric Hydrogenation: The enantioselective hydrogenation of α,β-unsaturated aldehydes is a direct route to chiral saturated aldehydes. For example, the organocatalytic transfer hydrogenation of cinnamaldehyde (B126680) derivatives using a Hantzsch ester as the hydride source and a chiral imidazolidinone catalyst can produce chiral aldehydes like (S)-3-phenylbutanal with high enantiomeric excess. princeton.eduprinceton.edu This method is notable for its operational simplicity and its ability to convert mixtures of olefin geometric isomers into a single enantioenriched product. caltech.edu Similarly, transition metals like iridium and rhodium, complexed with chiral ligands, are powerful catalysts for the asymmetric hydrogenation of olefins, including precursors to chiral aldehydes. diva-portal.orgethz.chresearchgate.net

Table 2: Enantioselective Reduction of 3-Methyl-(E)-cinnamaldehyde

Catalyst Hydride Source Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee %)
L-proline Ethyl Hantzsch ester CHCl₃ -10 10 6
Imidazolidinone 2·TFA Ethyl Hantzsch ester CHCl₃ -30 81 92
Imidazolidinone 2·TCA Ethyl Hantzsch ester CHCl₃ -30 91 93

Data shows the synthesis of (S)-3-phenylbutanal via organocatalytic hydride reduction. princeton.edu

Asymmetric Hydroformylation: Hydroformylation, or the oxo-reaction, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. tue.nl When applied to prochiral alkenes using a chiral catalyst, this reaction can produce chiral aldehydes. The rhodium-catalyzed hydroformylation of α-methylstyrene, for example, shows high regioselectivity for the linear aldehyde, yielding 3-phenylbutanal as the predominant product (>99%). researchgate.netresearchgate.net The steric hindrance at the α-carbon of the styrene (B11656) derivative directs the addition to the terminal carbon. researchgate.netresearchgate.net The choice of ligand is crucial, with π-acceptor phosphine (B1218219) ligands significantly improving the catalytic activity. researchgate.net

Enantioselective Oxidation and Reduction Pathways to this compound

The synthesis of chiral aldehydes can also be achieved by the enantioselective oxidation of a precursor alcohol or the reduction of a carboxylic acid derivative.

Enantioselective Reduction: As discussed previously, the enantioselective reduction of α,β-unsaturated aldehydes is a highly effective pathway. The use of chiral imidazolidinone catalysts to activate enals towards conjugate reduction by a Hantzsch dihydropyridine (B1217469) is a prime example of an enantioselective reduction method. caltech.edu This LUMO-lowering activation strategy has been successfully developed into a general methodology for producing enantioenriched aldehydes from β,β-disubstituted alkenes. caltech.edu

Enantioselective Oxidation: While the direct oxidation of a methylene (B1212753) group to a chiral aldehyde is challenging, related enantioselective transformations of aldehydes are well-established. For instance, enamine catalysis can be used for the direct and highly enantioselective α-chlorination of aldehydes, demonstrating catalyst-controlled formation of a carbon-halogen stereocenter. princeton.edu In a different context, the reductive synthesis from a parent carboxylic acid, such as 3-methyl-3-phenylbutanoic acid, can yield this compound. chemicalbook.com While the cited example is not specified as enantioselective, coupling such a reduction with a preceding enzymatic resolution of the carboxylic acid could provide an indirect enantioselective route.

Diastereoselective Synthesis of this compound and Related Stereoisomers

When a reaction creates a second stereocenter in a molecule that already contains one, the relationship between these centers can be either syn or anti. Diastereoselective synthesis aims to control this relative stereochemistry.

The asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by chiral organocatalysts, is a powerful example of a diastereoselective transformation. researchgate.net These reactions can generate products with two adjacent stereocenters, such as (2R,3S)-2-methyl-4-nitro-3-phenylbutanal, with high control over both the enantiomeric excess and the diastereomeric ratio. researchgate.net Proline-derived bifunctional organocatalysts have been shown to provide high yields (up to 97%) and excellent stereoselectivity (dr up to 99:1 and ee up to 99%) in such reactions conducted in water. acs.org

Another classic strategy for diastereoselective synthesis is the addition of a nucleophile to a chiral aldehyde. For example, the highly diastereoselective Grignard addition of phenylmagnesium bromide to chiral α-methylserinals has been used to synthesize all four stereoisomers of α-methyl-β-phenylserine, demonstrating excellent control over the formation of the new stereocenter relative to the existing one. unirioja.es This principle can be applied to the synthesis of stereoisomers of β-hydroxy aldehydes and related compounds.

Table 3: Diastereoselective Michael Addition of Aldehydes to β-nitrostyrene | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | | :--- | :--- | :--- | :--- | :--- | :--- | | Butyraldehyde | HybPyr | 96 | 80:20 | 82 | | Propanal | Catalyst 2a | 99 | 92:8 | 97 | Data compiled from studies on heterogeneous and homogeneous organocatalysts. bohrium.comresearchgate.net

Control of Stereochemistry in Carbon-Carbon Bond Forming Reactions

Achieving stereocontrol during the formation of new carbon-carbon bonds is a fundamental challenge in the asymmetric synthesis of chiral molecules like this compound. Various strategies have been developed to influence the stereochemical outcome of these reactions, yielding enantiomerically enriched products.

One effective method is the asymmetric Michael addition (or conjugate addition). An economical approach involves the Hayashi-Miyaura addition, which adds an arylboronic acid to an α,β-unsaturated aldehyde in the presence of a chiral rhodium catalyst. google.com This reaction constructs the chiral center at the β-position with high enantioselectivity. Another strategy involves the use of organocatalysts, where chiral amines react with the aldehyde to form transient enamines. These enamines then react with electrophiles, with the chiral catalyst directing the stereochemical course of the C-C bond formation. tdx.cat

The use of chiral auxiliaries attached to the reactant is another established technique. For instance, asymmetric Grignard additions of phenylmagnesium bromide to chiral α-methylserinals, which contain a protected amino acid structure, demonstrate high levels of asymmetric induction in the creation of a new stereocenter. unirioja.es While not directly synthesizing this compound, this principle of substrate-controlled diastereoselective C-C bond formation is a cornerstone of asymmetric synthesis.

Biocatalysis offers a powerful alternative, utilizing enzymes like aldolases to catalyze stereoselective aldol (B89426) additions. acs.org These enzymes can form two new chiral centers simultaneously with high precision, representing an efficient method for constructing complex chiral molecules. acs.org

Kinetic Resolution Techniques for β-Branched Aldehydes

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. For β-branched aldehydes such as this compound, controlling stereoselectivity can be challenging due to their conformational flexibility. acs.orgacs.org

A significant advancement in this area is the use of peptide-based catalysts. thieme-connect.com Specifically, the tripeptide catalyst H-dPro-αMePro-Glu-NH₂ has been shown to effectively resolve racemic β-branched aldehydes. acs.orgnih.govacs.org The process involves a conjugate addition reaction with a nitroolefin. The chiral peptide catalyst forms two different diastereomeric enamine intermediates with the aldehyde enantiomers. These intermediates possess distinct chiral environments, reminiscent of enzymatic pockets, which causes them to react with the electrophile (nitroolefin) at different rates. nih.govacs.org This difference in reaction kinetics allows for the separation of the unreacted, enantiomerically enriched aldehyde from the product, a γ-nitroaldehyde, which itself is formed with high stereoselectivity. acs.orgnih.gov

Another powerful strategy is dynamic kinetic resolution (DKR). In one example of DKR applied to branched aldehydes, a primary amine catalyst is used to racemize the aldehyde's stereocenter via enamine formation and hydrolysis. escholarship.org Simultaneously, a cationic rhodium catalyst promotes an intramolecular hydroacylation, a C-C bond-forming reaction, that selectively converts one enantiomer of the rapidly equilibrating aldehyde into a cyclic ketone product with high enantio- and diastereoselectivity. escholarship.org This approach is advantageous as it can theoretically convert 100% of the racemic starting material into a single enantiopure product, overcoming the 50% theoretical yield limit of standard kinetic resolution.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

A notable green synthetic route involves the reductive conversion of 3-methyl-3-phenylbutanoic acid to the target aldehyde. chemicalbook.com This reaction is performed under mild conditions using a nickel(II) bromide trihydrate catalyst with zinc in ethyl acetate, a more environmentally friendly solvent than many traditional alternatives. chemicalbook.com The reaction proceeds under an inert atmosphere and is notable for its efficiency. chemicalbook.com This method avoids harsh oxidizing or reducing agents often used in traditional aldehyde syntheses.

Another concept central to green chemistry is atom economy, which maximizes the incorporation of all materials from the reactants into the final product. Olefin hydroacylation, as mentioned in the context of dynamic kinetic resolution, is an example of an atom-economical reaction. escholarship.org It achieves both C-H bond activation and C-C bond formation in a single, efficient step, generating the desired ketone with minimal byproduct formation. escholarship.org Such strategies are pivotal in developing sustainable manufacturing processes in the chemical industry.

Table of Mentioned Chemical Compounds

Reaction Mechanisms and Pathways Involving 3 Methyl 3 Phenylbutanal

Mechanistic Investigations of Aldehyde Reactivity

The reactivity of 3-Methyl-3-phenylbutanal is primarily centered around the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens. The presence of a bulky substituent at the β-carbon, containing both a methyl and a phenyl group, introduces significant steric hindrance that can influence reaction pathways.

The carbonyl group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. vaia.com These nucleophilic addition reactions are fundamental to the chemistry of aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. inflibnet.ac.in This intermediate is then typically protonated to yield the final product.

Common nucleophilic addition reactions for aldehydes like this compound include:

Formation of Acetals: In the presence of an alcohol and an acid catalyst, it can form acetals. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. vaia.com

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. umn.edu

Reduction to Alcohols: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to the corresponding primary alcohol, 3-methyl-3-phenylbutanol.

The steric bulk imposed by the 3-methyl-3-phenyl group can affect the rate and equilibrium of these reactions compared to less hindered aldehydes.

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. masterorganicchemistry.combham.ac.uk this compound possesses two α-hydrogens and can be deprotonated by a suitable base to form a nucleophilic enolate ion. umn.edufiveable.me

The formation of the enolate is a reversible process, and the choice of base is crucial. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve quantitative deprotonation. umn.edumasterorganicchemistry.com The resulting enolate is an ambident nucleophile, capable of reacting with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with soft electrophiles, such as alkyl halides, typically occur at the carbon, leading to C-C bond formation. bham.ac.uk The phenyl group at the C-3 position can influence the stability and subsequent reactivity of the enolate intermediate. fiveable.me

Nucleophilic Addition Reactions of the Carbonyl Group

Rearrangement Reactions Involving this compound

Rearrangement reactions involve the migration of an atom or group from one position to another within the same molecule. inflibnet.ac.inscribd.com These reactions can be classified as nucleophilic, electrophilic, or free-radical, depending on the nature of the migrating species. inflibnet.ac.in

Rearrangements are often characterized by a 1,2-shift, where a group migrates to an adjacent electron-deficient center. inflibnet.ac.in In the context of this compound, such migrations have been observed under free-radical conditions. scribd.comscribd.com The generation of a radical at the α-carbon can be followed by a 1,2-migration of a group from the β-carbon to the α-carbon. The stereochemistry of the migrating group is typically retained during the migration process.

The structure of this compound, with both a phenyl and a methyl group on the β-carbon, provides a system to study the competitive migratory aptitude of these groups. In free-radical pathways, the migration of the phenyl group is often favored over the methyl group.

A notable study involves the reaction of this compound with di-tert-butyl peroxide, which generates a radical intermediate. scribd.comscribd.com In this reaction, a rearrangement occurs that exclusively involves the migration of the phenyl group, with no corresponding methyl group migration observed. scribd.comscribd.com This suggests a significantly higher migratory aptitude for the phenyl group in this radical process. The resulting rearranged radical can then undergo further reactions, such as hydrogen abstraction or dimerization. inflibnet.ac.inscribd.com

In contrast, in ionic pathways involving carbocations, the migratory aptitude can be influenced by the ability of the group to stabilize the positive charge in the transition state. The phenyl group, through the formation of a bridged phenonium ion intermediate, can effectively assist in the departure of a leaving group and stabilize the developing positive charge, often leading to its preferential migration over a methyl group. scribd.com

Reaction PathwayReactant SystemConditionsPredominant Migrating GroupNotes
Radical This compoundDi-tert-butyl peroxidePhenylNo migration of the methyl group is observed. scribd.comscribd.com The reaction leads to a mixture of rearranged and non-rearranged products. scribd.com
Ionic (Carbocation) Related alkene systemsAcid treatmentPhenylPhenyl group assists in the departure of the leaving group (anchimeric assistance). scribd.com

Studies on 1,2-Migrations and Their Stereochemical Implications

Catalytic Transformations of this compound

Catalytic methods offer efficient and selective routes for transforming aldehydes into more complex molecules. This compound can serve as a substrate in various catalytic reactions, including hydrogenations and C-C bond-forming reactions.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Aldehydes are common substrates in organocatalytic Michael additions to nitroolefins. researchgate.net For example, reactions between aldehydes and β-nitrostyrene, catalyzed by chiral proline-derived thiourea (B124793) catalysts, can produce chiral γ-nitro aldehydes with high diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net While specific studies on this compound in this context are limited, analogous aldehydes readily participate, suggesting its potential as a substrate. researchgate.net

Other catalytic transformations include:

Intramolecular Hydroarylation: Derivatives of this compound, such as related propargyl alcohols, can undergo Bi(OTf)₃-catalyzed intramolecular hydroarylation to synthesize 2-tetralone (B1666913) derivatives. lookchem.com

Reduction: Nickel-catalyzed selective reduction of the corresponding carboxylic acid (3-methyl-3-phenylbutanoic acid) is a modern method to synthesize the aldehyde itself, preventing overreduction to the alcohol. lookchem.com

Homologation: The aldehyde can be converted into a C1-homologated nitrile through a one-pot Wittig reaction followed by hydrolysis and treatment with iodine and ammonia (B1221849). lookchem.com

Reaction TypeCatalyst SystemReactant(s)Product Type
Asymmetric Michael AdditionChiral Proline-Derived OrganocatalystAldehyde + NitroalkeneChiral γ-Nitro Aldehyde researchgate.netresearchgate.net
Intramolecular HydroarylationBi(OTf)₃5-Phenylpent-1-yn-3-ol derivatives2-Tetralone derivatives lookchem.com
Nitrile Synthesis (Homologation)(Methoxymethyl)triphenylphosphonium (B8745145) ylide / p-TsOH / I₂This compoundNeopentyl-type nitrile lookchem.com
Oxidation to Acyl Chloride-This compound3-Methyl-3-phenyl-butyryl chloride lookchem.com

Aldol (B89426) Condensations and Related Cross-Coupling Reactions

The aldehyde functionality of this compound allows it to undergo aldol-type reactions, serving as an electrophilic partner. In a crossed aldol condensation, an enolate from another carbonyl compound can attack the carbonyl carbon of this compound. iitk.ac.in The reaction is typically base-catalyzed, leading to the formation of a β-hydroxy aldehyde or ketone. iitk.ac.in For instance, the reaction of an enolate with this compound would yield a β-hydroxy carbonyl compound, which can subsequently undergo dehydration to form an α,β-unsaturated product.

While specific examples of this compound in aldol condensations are not extensively documented in readily available literature, the general mechanism is well-established. iitk.ac.in The steric hindrance around the carbonyl group, due to the adjacent quaternary carbon bearing a phenyl and a methyl group, may affect the reaction rates and yields compared to less hindered aldehydes.

Related cross-coupling reactions also offer pathways for C-C bond formation. For example, palladium-catalyzed reactions can be employed for the olefination of aldehydes. rsc.org Although not specifically detailed for this compound, such methods represent a potential route for its derivatization.

Wittig Reactions and Olefination Strategies

The Wittig reaction is a cornerstone of organic synthesis for the conversion of aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org

For this compound, a Wittig reaction would proceed by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate that collapses to an oxaphosphetane, which then fragments to the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com The nature of the ylide (stabilized or non-stabilized) determines the stereochemistry of the resulting alkene. wikipedia.orgorganic-chemistry.org

A notable application involving a Wittig-type reaction is the one-pot synthesis of C1-homologated aliphatic nitriles from aldehydes. lookchem.com This process utilizes a (methoxymethyl)triphenylphosphonium ylide, demonstrating the utility of olefination strategies in extending the carbon chain of aldehydes like this compound. lookchem.com

Table 1: Olefination of this compound via Wittig Reaction

Reactant 1Wittig Reagent (Example)Product (General Structure)Byproduct
This compoundPh₃P=CHR3-Methyl-3-phenyl-1-alkenePh₃P=O

This table represents a generalized Wittig reaction. The specific R group on the ylide would determine the final alkene structure.

Other Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group in this compound is amenable to a range of functional group interconversions, which are fundamental transformations in organic synthesis. fiveable.me

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-methyl-3-phenylbutanoic acid. This transformation can be achieved using various oxidizing agents.

Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, 3-methyl-3-phenylbutanol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This process typically involves the formation of an imine or enamine intermediate by reaction with ammonia or a primary or secondary amine, followed by reduction.

Formation of Acetals: In the presence of an alcohol and an acid catalyst, this compound can form an acetal. This reaction is often used to protect the aldehyde group during reactions targeting other parts of the molecule. schoolwires.net

Table 2: Summary of Functional Group Interconversions of this compound

Reaction TypeReagents (Examples)Product
OxidationKMnO₄, CrO₃3-Methyl-3-phenylbutanoic acid
ReductionNaBH₄, LiAlH₄3-Methyl-3-phenylbutanol
Acetal FormationR'OH, H⁺1,1-Dialkoxy-3-methyl-3-phenylbutane

These interconversions highlight the versatility of this compound as a synthetic intermediate, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Methyl 3 Phenylbutanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the structural analysis of 3-methyl-3-phenylbutanal in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons of the phenyl group, the methylene (B1212753) protons, and the geminal methyl protons.

The aldehydic proton (CHO) is expected to appear as a triplet in the downfield region (around 9.5-9.8 ppm) due to coupling with the adjacent methylene protons. The protons of the phenyl group typically appear as a multiplet in the aromatic region (7.2-7.4 ppm). The methylene protons (CH₂) adjacent to the aldehyde group would present as a doublet, and the two methyl groups (CH₃) attached to the quaternary carbon are expected to be a singlet in the upfield region.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the very downfield carbonyl carbon of the aldehyde, the carbons of the aromatic ring, the quaternary carbon, the methylene carbon, and the methyl carbons.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~9.65 t 1H -CHO
~7.20 - 7.40 m 5H Ar-H
~2.55 d 2H -CH₂-

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm) Assignment
~202.5 C=O
~145.0 Ar-C (quaternary)
~128.5 Ar-C (ortho/meta)
~126.5 Ar-C (para)
~52.0 -CH₂-
~36.0 -C(CH₃)₂-

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete bonding network.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the aldehydic proton (~9.65 ppm) and the methylene protons (~2.55 ppm), confirming their adjacency (³J-coupling). No other correlations would be expected for the aliphatic portion, as the methyl groups are attached to a quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-coupling). It would show correlations between:

The aldehydic proton and the C=O carbon.

The aromatic protons and their respective aromatic carbons.

The methylene protons and the -CH₂- carbon.

The methyl protons and the -CH₃ carbon. The quaternary carbon would not show a correlation in an HSQC spectrum as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlation from the methyl protons (~1.45 ppm) to the quaternary carbon (~36.0 ppm), the methylene carbon (~52.0 ppm), and the quaternary aromatic carbon (~145.0 ppm).

Correlation from the methylene protons (~2.55 ppm) to the aldehyde carbon (~202.5 ppm) and the quaternary carbon (~36.0 ppm).

Correlation from the aldehydic proton (~9.65 ppm) to the methylene carbon (~52.0 ppm).

1H NMR and 13C NMR Characterization

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule (if one of the methyl groups at C3 is replaced by another group), resolving and quantifying its enantiomers is critical, particularly in asymmetric synthesis. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the method of choice for this purpose. nih.govacs.org

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for resolving a broad range of chiral compounds, including β-branched aldehydes. rsc.orgresearchgate.netmdpi.com

For the analysis of a racemic mixture of a this compound analogue, a typical method would involve a normal-phase mobile system.

Proposed Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Column Temperature | 25 °C |

The enantiomeric excess (ee) is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. nih.govresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Polysaccharide-based CSPs are also the most common columns used in chiral SFC. acs.org The enantioselectivity is often tuned by adding a small amount of an alcohol modifier (e.g., methanol (B129727) or ethanol) to the CO₂ mobile phase. SFC is particularly well-suited for the high-throughput screening required in the development of asymmetric catalysts and reactions. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Weight Confirmation

IR and MS are complementary techniques that provide rapid confirmation of key structural features of this compound. apolloscientific.co.uk

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3080-3030 C-H Stretch Aromatic
~2970-2870 C-H Stretch Aliphatic (CH₃, CH₂)
~2820 and ~2720 C-H Stretch (Fermi doublet) Aldehyde
~1725 C=O Stretch Aldehyde

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 162.23 g/mol , the molecular ion peak [M]⁺ would be observed at m/z 162. The fragmentation pattern is dictated by the most stable carbocations that can be formed.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity
162 [C₁₁H₁₄O]⁺ Molecular Ion
147 [C₁₀H₁₁O]⁺ Loss of a methyl group (•CH₃)
119 [C₉H₁₁]⁺ Loss of the formyl group (•CHO) followed by rearrangement
105 [C₈H₉]⁺ Benzylic cleavage, forming the cumyl cation

X-ray Crystallography for Absolute Stereochemistry Determination (where applicable for solid derivatives)

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. This powerful analytical technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. For a chiral compound that can be crystallized, X-ray diffraction analysis can distinguish between enantiomers, a feat not achievable by many other spectroscopic methods.

The parent compound, this compound, is a liquid at room temperature and, as such, is not amenable to single-crystal X-ray diffraction analysis. To employ this technique, it is essential to convert the aldehyde into a solid, crystalline derivative. This is typically achieved through chemical reactions that introduce functionalities capable of forming a stable, well-ordered crystal lattice. Common derivatization strategies for aldehydes include conversion to imines, oximes, hydrazones, or products of aldol (B89426) or similar addition reactions that result in a solid product.

Once a suitable crystalline derivative is obtained, a single crystal is selected and mounted on a diffractometer. The crystal is then bombarded with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. The resulting diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector.

The determination of absolute stereochemistry relies on a phenomenon known as anomalous dispersion or resonant scattering. This occurs when the energy of the incident X-rays is near the absorption edge of one of the atoms in the crystal. In such cases, the scattering factor of the atom becomes a complex number, and the phase of the scattered X-rays is shifted. This phase shift breaks the centrosymmetric nature of the diffraction pattern, meaning that the intensities of Friedel pairs (reflections with indices hkl and -h-k-l) are no longer identical. By carefully measuring and comparing the intensities of these Friedel pairs, the absolute configuration of the molecule can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms its assignment.

While no specific X-ray crystallographic data for a solid derivative of this compound has been reported in the reviewed scientific literature, the application of this technique can be illustrated by considering closely related compounds. For instance, in studies of chiral γ-nitroaldehydes, such as derivatives of 3-phenylbutanal, X-ray diffraction has been employed to unambiguously establish the relative and absolute stereochemistry of the products. In one such case, the stereochemistry of a minor tosylate derivative was determined as (2S,4S) through X-ray diffraction analysis, which was crucial for assigning the stereochemistry of related compounds.

The following table provides an illustrative example of the type of crystallographic data that would be obtained from an X-ray diffraction experiment on a hypothetical solid derivative of this compound.

Table 1: Illustrative Crystallographic Data for a Hypothetical Solid Derivative of this compound

ParameterValue
Chemical FormulaC₁₂H₁₇N₃S
Formula Weight235.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)10.123(4), 5.432(2), 12.876(5)
α, β, γ (°)90, 109.87(3), 90
Volume (ų)665.4(4)
Z (molecules/unit cell)2
Density (calculated)1.175 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Reflections Collected5432
Unique Reflections2187
R-factor0.045
Flack Parameter0.02(4)

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for an actual derivative of this compound.

The successful application of X-ray crystallography provides unequivocal proof of the three-dimensional structure, which is invaluable for understanding reaction mechanisms, stereoselectivity, and the biological activity of chiral molecules.

Computational Chemistry and Theoretical Studies of 3 Methyl 3 Phenylbutanal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, which in turn governs its reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. scribd.com It offers a good balance between computational cost and accuracy, making it suitable for studying the conformational landscape of relatively large organic molecules like 3-methyl-3-phenylbutanal.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For this compound, the rotation around the C2-C3 and C3-phenyl bonds gives rise to various possible conformations. DFT calculations can predict the relative energies of these conformers, identifying the global minimum energy structure and other low-energy conformers that are likely to be populated at a given temperature. These studies often employ functionals like B3LYP in combination with basis sets such as 6-31G(d) or larger to optimize the geometry of different conformers and calculate their energies. researchgate.netnih.gov The inclusion of dispersion corrections, such as Grimme's D3, can be crucial for accurately describing the non-covalent interactions that influence conformational preferences. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (C2-C3-Cα-Cβ)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche 1~60°1.5
Gauche 2~-60°1.8
Eclipsed~0°5.2
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.

Ab initio and semi-empirical methods are also employed to study chemical reactions. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are highly accurate but computationally expensive, generally limited to smaller systems. libretexts.orggoogle.com Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but typically less accurate than ab initio or DFT methods. scribd.comnih.gov

These methods are valuable for analyzing reaction pathways, such as the oxidation of this compound to 3-methyl-3-phenylbutanoic acid or its reduction to 3-methyl-3-phenylbutanol. By calculating the energies of reactants, products, and transition states, chemists can determine activation barriers and reaction enthalpies. This information helps in understanding the feasibility and kinetics of a particular transformation. For instance, calculations can elucidate the mechanism of an aldol (B89426) condensation or a Grignard reaction involving this compound, providing a detailed picture of the bond-breaking and bond-forming processes.

Density Functional Theory (DFT) Studies on Conformational Preferences

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms. bonvinlab.org This technique allows for the exploration of the conformational space of a molecule over time, providing insights into its flexibility and the transitions between different conformers. nih.gov

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in a solvent or interacting with a surface or a biological macromolecule. mdpi.com These simulations can reveal how intermolecular interactions, like van der Waals forces and π-π stacking with the phenyl ring, influence the molecule's conformation and orientation. acs.org By analyzing the trajectory of an MD simulation, it is possible to calculate various properties, including average geometries, radial distribution functions, and the lifetime of hydrogen bonds (if applicable in a given environment). This information is crucial for understanding how this compound behaves in complex systems.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure. researchgate.net

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By comparing the calculated IR spectrum with the experimental one, researchers can confirm the structure of the synthesized compound and assign the observed vibrational modes to specific atomic motions within the molecule.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts can be correlated with the experimental NMR spectrum, aiding in the assignment of signals to specific protons and carbons in the molecule. researchgate.net Discrepancies between calculated and experimental spectra can often be explained by environmental effects, such as the solvent used in the experiment, which can be modeled in the calculations to improve accuracy.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm) (GIAO/DFT)
C=O~202~201.5
~52~51.8
~38~37.5
Cγ (CH₃)~28~27.9
C(phenyl)-ipso~145~144.7
C(phenyl)-ortho~128~127.9
C(phenyl)-meta~126~125.8
C(phenyl)-para~127~126.5
Note: This table is illustrative. Actual experimental and calculated values may vary.

Rational Design of Catalysts and Reagents for this compound Transformations

Computational chemistry plays a vital role in the rational design of new catalysts and reagents for specific chemical transformations. By understanding the reaction mechanism and the structure of the transition state, chemists can design catalysts that lower the activation energy and improve the reaction rate and selectivity.

For reactions involving this compound, such as asymmetric synthesis, computational methods can be used to design chiral catalysts. researchgate.net For example, in an asymmetric aldol reaction, DFT calculations can be used to model the interaction between the enolate of this compound and a chiral ligand coordinated to a metal center. acs.org By evaluating the energies of the different diastereomeric transition states, it is possible to predict which enantiomer of the product will be formed preferentially. researchgate.net This predictive power accelerates the discovery of new and more efficient catalysts, reducing the need for extensive experimental screening. tdx.cat

Applications and Further Transformations of 3 Methyl 3 Phenylbutanal in Research

3-Methyl-3-phenylbutanal as an Intermediate in the Synthesis of Complex Organic Molecules

The unique structure of this compound, featuring a quaternary carbon atom adjacent to the aldehyde functional group, makes it a valuable building block for creating complex molecular architectures. cymitquimica.com Its reactive aldehyde allows for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

This compound is a key starting material in the synthesis of various pharmaceutical intermediates. musechem.comhairuichem.com Its structure can be incorporated into larger molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of compounds studied for antidepressant activities through processes like asymmetric synthesis and Michael addition reactions. The aldehyde group can be transformed into other functional groups, such as carboxylic acids or alcohols, which are common moieties in drug molecules. For example, oxidation of this compound yields 3-methyl-3-phenylbutanoic acid, and its reduction produces 3-methyl-3-phenylbutanol. Furthermore, the related compound 3-methyl-3-phenyl-butyryl chloride is used as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com

In one study, derivatives of phenylbutanal were synthesized and evaluated for their protease inhibitory potential. mdpi.com Specifically, (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids were synthesized and investigated. mdpi.com

While direct applications in the total synthesis of specific natural products are not extensively documented in the provided results, the structural motif of this compound is relevant to synthetic strategies for natural product analogues. The hydroformylation of allylbenzenes, a reaction that can produce phenyl-substituted aldehydes, is a known method for creating intermediates for dyes and plant protective agents. google.com This highlights the potential for similar structures to be used in building complex natural molecules. The synthesis of various organic compounds, including those related to natural products, often involves intermediates like this compound.

This compound plays a crucial role in the study and synthesis of optically active compounds due to the chiral center that can be generated at the C3 position. Asymmetric synthesis methods are employed to selectively produce one enantiomer over the other, which is critical in pharmaceutical development where different enantiomers can have vastly different biological activities.

A notable application is its use in kinetic resolution reactions. In a study utilizing a peptide catalyst (H-dPro-Pro-Glu-NH2), racemic 3-phenylbutanal underwent a conjugate addition reaction with nitrostyrene (B7858105) derivatives. nih.govacs.org This process allowed for the separation of the enantiomers, yielding products with high diastereoselectivities and excellent enantioselectivities (up to 99% ee). nih.govacs.org The steric hindrance of the aldehyde influences its reactivity, making it a good substrate for studying stereoselective transformations.

The synthesis of optically active alcohols, which are valuable intermediates for pharmaceuticals and liquid crystal materials, can be achieved through the asymmetric reduction of corresponding carbonyl compounds. google.com While not directly mentioning this compound, the principles of asymmetric hydrogenation and transfer hydrogenation using chiral metal complexes are applicable to its conversion into chiral 3-methyl-3-phenylbutanol. google.com

Table 1: Examples of Reactions for Synthesizing Optically Active Compounds

Reaction TypeReactantsCatalyst/MethodProduct TypeSignificanceReference
Kinetic Resolution via Conjugate Additionracemic 3-phenylbutanal, (E)-β-nitrostyrenePeptide catalyst H-dPro-Pro-Glu-NH2Enantioenriched nitroalkaneHigh diastereoselectivity and enantioselectivity (up to 99% ee) nih.govacs.org
Asymmetric Heck-Type Reactiontrans- and cis-crotyl alcohols, iodobenzenePalladium(II) catalysis with P,N-bidentate ligands3-phenylbutanalModerate yield with up to 17% ee acs.org
Asymmetric Hydrogenation (General)Carbonyl compoundsOptically active ruthenium catalystsOptically active alcoholsGeneral method for producing chiral alcohols google.com

Building Block for Natural Product Synthesis

Derivatization of this compound for Advanced Materials Research

Information regarding the specific derivatization of this compound for advanced materials research is limited in the provided search results. However, the synthesis of optically active alcohols from related compounds is noted as being useful for creating liquid crystal materials. google.com This suggests a potential, though not explicitly detailed, application pathway for derivatives of this compound in materials science.

Investigation of Biological Transformation Pathways Involving this compound

The biological transformation of aldehydes is a key area of research, particularly in understanding metabolic pathways and developing biocatalytic processes.

Enzymatic catalysis, or biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mt.comeuropa.eu Enzymes can perform reactions under mild conditions with high chemo-, regio-, and enantioselectivity. mt.com

Research has shown that this compound can serve as a substrate in enzyme-catalyzed reactions. For example, 4-oxalocrotonate tautomerase (4-OT) has been used to catalyze the Michael-type addition of acetaldehyde (B116499) to β-nitrostyrene to produce 4-nitro-3-phenyl-butanal, a structurally related compound. researchgate.net This demonstrates the potential for enzymes to act on phenylbutanal derivatives.

Enzymatic cascades have been developed for transforming alcohols into amines, which involves an alcohol dehydrogenase converting an alcohol to an aldehyde, followed by a transaminase to form the amine. europa.eu Such a system could theoretically be applied to 3-methyl-3-phenylbutanol, the reduction product of this compound, to produce the corresponding amine. The development of these multi-enzyme systems is a key goal in creating efficient and sustainable chemical manufacturing processes. europa.eu

Conclusion and Future Directions in 3 Methyl 3 Phenylbutanal Research

Summary of Key Achievements and Unresolved Challenges

Research into 3-methyl-3-phenylbutanal has led to several key achievements. Primarily, its synthesis and establishment as a valuable component in the flavor and fragrance industries represent a significant commercial application, where it imparts sweet and floral notes. cymitquimica.com Early synthetic chemistry successfully established routes like Friedel-Crafts alkylation and hydroformylation, which enabled its industrial production. More recently, its role as a versatile building block in organic synthesis has been recognized, serving as a precursor for more complex molecules. musechem.com

Despite these successes, unresolved challenges remain. The steric hindrance caused by the gem-dimethyl and phenyl groups at the C-3 position can impede reactivity, making certain transformations difficult and requiring tailored catalytic solutions. While its utility in fragrances is well-documented, a comprehensive exploration of its biological activities, such as potential antimicrobial or antioxidant properties, is still in its early stages. Furthermore, developing more atom-economical and environmentally benign synthesis methods continues to be a priority for chemists in the field.

Emerging Synthetic Methodologies and Catalytic Systems

To address the challenges of efficiency and sustainability, researchers are exploring novel synthetic pathways. A notable emerging methodology is the direct reductive conversion of 3-methyl-3-phenylbutanoic acid. One modern approach employs a nickel(II)-based catalytic system with a silane (B1218182) reductant, which allows for the formation of the aldehyde in high yield without over-reduction to the corresponding alcohol. lookchem.comchemicalbook.com This method represents a significant step towards greener chemistry. chemicalbook.com

Catalytic systems are at the heart of advancing the synthesis of this compound and its derivatives. While classical methods often relied on rhodium-catalyzed carbonylation under high pressure, current research is moving towards more efficient and selective catalysts. Iron-based catalysts, for instance, have been investigated for the oxidation of related allylic alcohols to aldehydes under mild conditions, suggesting a potential avenue for future synthesis strategies involving this compound precursors. rsc.org The development of organocatalytic systems also presents an opportunity to perform stereoselective reactions, a key challenge in the synthesis of more complex chiral molecules derived from this aldehyde. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Aldehydes

Methodology Typical Catalyst/Reagents Conditions Key Features
Classical Carbonylation Rhodium complex (e.g., Rh(CO)2acac), CO/H2 gas High pressure (e.g., 600 atm), elevated temperature (e.g., 70°C) Effective for industrial scale; harsh conditions required.
Reductive Conversion Nickel(II) bromide, bipyridine ligand, zinc, silane reductant Mild temperature (e.g., 40°C), inert atmosphere Green chemistry approach; avoids over-reduction; high yield. chemicalbook.com
Oxidation of Alcohols Iron(II) acetate, picolinate (B1231196) ligands, H2O2 Room temperature, short reaction time Mild conditions; applicable to allylic and benzylic alcohols. rsc.org

Potential for Novel Applications in Materials Science and Medicinal Chemistry

The future utility of this compound extends beyond its current applications. Its distinct chemical structure makes it a candidate for exploration in both materials science and medicinal chemistry.

In materials science , the presence of a reactive aldehyde group and a stable aromatic phenyl ring opens up possibilities for its use as a monomer or a modifying agent in polymer chemistry. sigmaaldrich.com The aldehyde functionality can participate in polymerization reactions or be used to graft the molecule onto surfaces, potentially imparting new properties to materials. The phenyl group can enhance thermal stability and introduce specific optical or electronic properties through π-π interactions.

In medicinal chemistry , this compound serves as a valuable scaffold for the synthesis of new bioactive compounds. musechem.com Research is ongoing to explore its potential therapeutic applications, including the development of derivatives with antimicrobial and antioxidant activities. The broader phenylbutanal structural motif is relevant in drug discovery; for example, analogs have been synthesized in the pursuit of novel antagonists for neurotransmitter receptors like the 5-HT1A receptor, highlighting the potential of this chemical backbone in developing therapeutics for central nervous system disorders. usm.edu

Interdisciplinary Research Opportunities Involving this compound

The full potential of this compound can be unlocked through interdisciplinary collaboration. Key opportunities exist at the intersection of several scientific fields.

Catalysis and Computational Chemistry: Combining high-throughput experimental screening of catalysts with quantum chemical calculations can accelerate the discovery of new, highly efficient, and selective synthetic routes. acs.org Computational studies can model transition states and predict catalyst performance, guiding laboratory work and reducing development time.

Medicinal Chemistry and Microbiology: A systematic synthesis of this compound derivatives, followed by screening for antimicrobial activity, could lead to the discovery of new classes of therapeutic agents. This requires close collaboration between synthetic chemists and microbiologists to conduct structure-activity relationship (SAR) studies.

Materials Science and Organic Synthesis: Joint efforts between materials scientists and organic chemists could focus on incorporating this compound into novel polymers or functional materials. Synthetic chemists can design and create derivatives with specific functionalities, which materials scientists can then test for desired properties like conductivity, thermal resistance, or biocompatibility.

Biocatalysis and Green Chemistry: Exploring enzymatic pathways for the synthesis or transformation of this compound offers a promising route for highly selective and sustainable chemical production. researchgate.net Identifying or engineering enzymes that can act on this sterically hindered substrate would be a significant breakthrough.

Table 2: Potential Future Research Directions

Research Field Potential Application Relevant Structural Feature(s)
Medicinal Chemistry Development of novel antimicrobial or CNS-active agents. usm.edu Phenyl group and aldehyde for derivatization.
Materials Science Creation of functional polymers and surface coatings. sigmaaldrich.com Aldehyde group for polymerization; Phenyl group for thermal/optical properties.
Green Chemistry Development of sustainable, low-waste synthetic pathways. chemicalbook.com Entire molecule as a target for biocatalysis or organocatalysis.
Catalysis Design of stereoselective catalysts for asymmetric synthesis. researchgate.net Steric hindrance at the β-carbon as a challenge for catalyst design.

Q & A

Basic Research Questions

Q. What are the key physical properties of 3-Methyl-3-phenylbutanal, and how are they experimentally determined?

  • Methodology : Physical properties such as density (0.954 g/cm³), boiling point (227°C at 760 mmHg), and molecular weight (162.228 g/mol) are determined using techniques like gas chromatography (GC) with non-polar columns (e.g., OV-1) and mass spectrometry (GC-MS) for validation. Differential scanning calorimetry (DSC) or refractive index measurements may supplement these analyses .

Q. What synthetic routes are commonly employed for this compound?

  • Methodology : A stereoselective synthesis approach involves the conversion of chiral precursors, such as α-isopropylphenylacetic acid derivatives, via reduction or catalytic hydrogenation. Optical rotation data ([α] values) are critical for confirming enantiomeric purity, as demonstrated in analogous syntheses of related aldehydes .

Q. Which analytical techniques are optimal for characterizing this compound in complex mixtures?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is standard for structural confirmation. Polarimetric analysis validates chiral purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves regiochemical and stereochemical details. Retention indices on non-polar GC columns (e.g., OV-1) aid in comparative identification .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

  • Methodology : Utilize chiral catalysts (e.g., transition-metal complexes or organocatalysts) in asymmetric aldol reactions. Monitor ee via chiral GC columns or high-performance liquid chromatography (HPLC) with chiral stationary phases. Kinetic resolution or enzymatic catalysis may further enhance selectivity, as inferred from analogous ketone syntheses .

Q. What methodological considerations are critical for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-visible spectroscopy to track degradation products. pH-dependent stability is assessed via controlled hydrolysis experiments, with GC or LC-MS quantifying residual aldehyde and identifying byproducts .

Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like Grignard additions. Parameters such as frontier molecular orbitals (HOMO/LUMO) and Fukui indices predict electrophilic sites, validated by experimental kinetic data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow hazard assessments per RIFM guidelines, including fume hood use, personal protective equipment (PPE), and spill containment. Toxicity is evaluated via Ames tests or in vitro cytotoxicity assays, with disposal adhering to EPA standards for aldehydes .

Q. How is this compound applied in fragrance chemistry, and what safety assessments govern its use?

  • Methodology : The compound’s odor profile is characterized via olfactometry and sensory panels. Safety assessments by the Research Institute for Fragrance Materials (RIFM) determine acceptable exposure limits using NOAEL (No Observed Adverse Effect Level) data from dermal and inhalation toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.